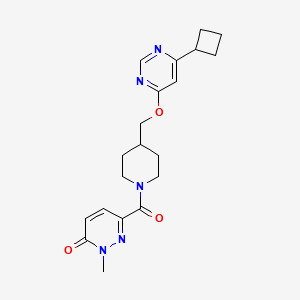
6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound that has drawn significant attention in various scientific fields. Its unique structure and properties make it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. Key steps include:
Formation of the pyrimidine ring
Introduction of the cyclobutyl group
Linking of the piperidine moiety
Final assembly of the pyridazinone core
Typical conditions include controlled temperatures, specific catalysts, and solvents like dichloromethane or ethanol. Reactions are often monitored by NMR and HPLC to ensure purity and yield.
Industrial Production Methods
Scaling up to industrial production, optimization of reaction conditions is crucial. It involves the use of flow reactors and automated systems to handle large volumes. Factors like yield, cost, and environmental impact are critically evaluated.
Chemical Reactions Analysis
Types of Reactions
The compound is known to undergo various reactions such as:
Oxidation: Can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl group can be reduced under suitable conditions.
Substitution: Various nucleophilic and electrophilic substitution reactions can be performed.
Common Reagents and Conditions
Oxidation: KMnO₄ or CrO₃ in an acidic medium.
Reduction: LiAlH₄ or NaBH₄ in anhydrous conditions.
Substitution: Halogens or alkyl groups under catalyzed conditions.
Major Products
The products depend on the type of reaction and conditions but often include derivatives with modified functional groups that can be further used in various applications.
Scientific Research Applications
6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one has broad applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Functions as an inhibitor or modulator in biochemical assays.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Typically interacts with enzymes or receptors, modulating their activity.
Pathways: Involvement in metabolic or signaling pathways that regulate biological processes.
Comparison with Similar Compounds
When compared to similar compounds like:
4-(cyclobutylmethyl)pyrimidin-2-one
6-methylpyridazine derivatives 6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.
Hope this helps! What else can I do for you?
Properties
IUPAC Name |
6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-24-19(26)6-5-16(23-24)20(27)25-9-7-14(8-10-25)12-28-18-11-17(21-13-22-18)15-3-2-4-15/h5-6,11,13-15H,2-4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEVLFWUJDKULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
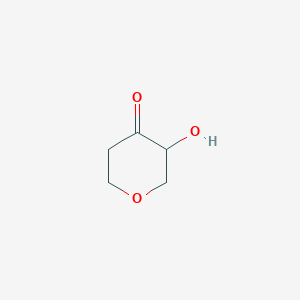
![(3Z)-1-benzyl-3-[({7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),5,9,11-tetraen-11-yl}amino)methylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2857427.png)
![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2857428.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2857429.png)
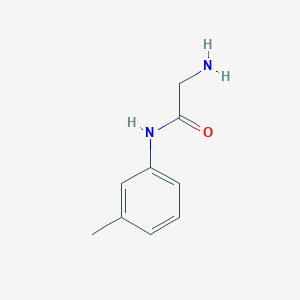
![methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2857436.png)
![N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2857437.png)
![[2-(1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B2857440.png)
![ethyl 4-{[2-(2-ethylbutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2857441.png)
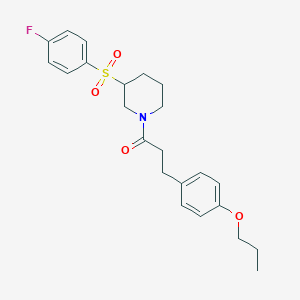
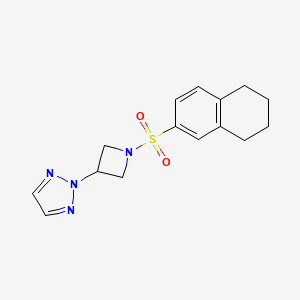
![8-(3,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2857444.png)
![N-[(4-pyrimidinylthio)methyl]benzamide](/img/structure/B2857446.png)
![4-[[1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile](/img/structure/B2857447.png)
